molecular formula C22H23N3O2 B10956706 2-(2,3-dihydro-1H-inden-5-yloxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]acetamide

2-(2,3-dihydro-1H-inden-5-yloxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]acetamide

Cat. No.: B10956706
M. Wt: 361.4 g/mol
InChI Key: IRWFSVXNLYANHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-dihydro-1H-inden-5-yloxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an indene moiety, a pyrazole ring, and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of 2,3-dihydro-1H-inden-5-yloxy intermediate: This step involves the reaction of indene with an appropriate reagent to form the 2,3-dihydro-1H-inden-5-yloxy intermediate.

    Synthesis of 1-(4-methylbenzyl)-1H-pyrazol-3-yl intermediate: This step involves the reaction of 4-methylbenzyl chloride with hydrazine to form the 1-(4-methylbenzyl)-1H-pyrazol-3-yl intermediate.

    Coupling reaction: The final step involves the coupling of the two intermediates in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide, to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and process intensification.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-inden-5-yloxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the acetamide group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted acetamides or other derivatives.

Scientific Research Applications

2-(2,3-dihydro-1H-inden-5-yloxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-dihydro-1H-inden-5-yloxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]acetamide is unique due to its specific combination of structural features, including the indene moiety, pyrazole ring, and acetamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]acetamide

InChI

InChI=1S/C22H23N3O2/c1-16-5-7-17(8-6-16)14-25-12-11-21(24-25)23-22(26)15-27-20-10-9-18-3-2-4-19(18)13-20/h5-13H,2-4,14-15H2,1H3,(H,23,24,26)

InChI Key

IRWFSVXNLYANHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)COC3=CC4=C(CCC4)C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.